Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester
Overview
Description
Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[5,4-c]pyridine ring system and a trifluoromethylphenyl group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester typically involves multiple stepsThe final step involves the esterification of the carbamic acid moiety with ethanol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient synthesis of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, alcohols, and halogenated compounds .
Scientific Research Applications
Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-[4-(trifluoromethyl)phenyl]-, ethyl ester: Similar structure but lacks the thiazolo[5,4-c]pyridine ring.
Carbosulfan: Contains a carbamate group but differs in its overall structure and applications.
Uniqueness
The presence of the thiazolo[5,4-c]pyridine ring and the trifluoromethylphenyl group in Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester imparts unique chemical and biological properties that distinguish it from other similar compounds. These structural features contribute to its high reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
ethyl N-[5-[[2-(trifluoromethyl)phenyl]carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-2-27-16(26)23-14-21-12-7-8-24(9-13(12)28-14)15(25)22-11-6-4-3-5-10(11)17(18,19)20/h3-6H,2,7-9H2,1H3,(H,22,25)(H,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAAEAFPYIXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103607 | |
Record name | Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401103607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396680-83-3 | |
Record name | Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396680-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401103607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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